6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine

Kinase inhibitor screening GPCR pharmacology Preclinical profiling

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is a fully substituted 1,2,4-triazine derivative bearing a morpholino group at position 5, a methyl group at position 6, and a 4-methylphenyl (p-tolyl) substituent at position Its molecular formula is C15H18N4O, with a molecular weight of 270.34 g/mol, a calculated AlogP of 1.99, and a polar surface area of 51.14 Ų. The compound is indexed in ChEMBL (ID: CHEMBL1578882) with a reported maximum development phase of preclinical and a total of 13 bioactivity data points spanning functional and binding assays across 11 distinct molecular targets.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 339103-89-8
Cat. No. B2362440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine
CAS339103-89-8
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3
InChIInChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3
InChIKeyNWAPRKDJODCQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine (CAS 339103-89-8): Core Chemical Identity & Preclinical Profiling Status


6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is a fully substituted 1,2,4-triazine derivative bearing a morpholino group at position 5, a methyl group at position 6, and a 4-methylphenyl (p-tolyl) substituent at position 3. Its molecular formula is C15H18N4O, with a molecular weight of 270.34 g/mol, a calculated AlogP of 1.99, and a polar surface area of 51.14 Ų [1]. The compound is indexed in ChEMBL (ID: CHEMBL1578882) with a reported maximum development phase of preclinical and a total of 13 bioactivity data points spanning functional and binding assays across 11 distinct molecular targets [1]. The morpholino-triazine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with confirmed activity against PI3K and mTOR kinases reported for closely related analogues [2].

Why 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine Cannot Be Simply Replaced by Other Morpholino-Triazines


Within the morpholino-triazine series, even minor modifications to the C3 aryl substituent have been shown to profoundly alter both target engagement profiles and pharmacokinetic properties. The 4-methylphenyl group at position 3 differentiates this compound from the unsubstituted phenyl analogue (6-methyl-5-morpholino-3-phenyl-1,2,4-triazine, CAS 339013-27-3) in several critical respects: it increases calculated lipophilicity (AlogP 1.99 vs. an estimated lower value for the des-methyl analogue), modulates the electron density on the triazine core, and introduces a potential steric clash or hydrophobic contact point that can redirect kinase selectivity. Literature on the broader morpholino-triazine class demonstrates that the C3 substituent is a primary determinant of PI3Kα isoform selectivity versus mTOR, with para-substituted phenyl rings yielding systematically different inhibitory profiles than unsubstituted or ortho/meta-substituted variants [1]. Generic substitution without matched bioactivity data therefore carries a high risk of altered potency, shifted selectivity, and unpredictable ADME behavior.

Quantitative Differentiation Evidence for 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine (CAS 339103-89-8)


ChEMBL Bioactivity Breadth: 11 Targets Profiled in Preclinical Assays

The compound CHEMBL1578882 has been tested in 13 distinct potency assays covering 11 molecular targets according to the ChEMBL database, with a maximum development phase of preclinical [1]. The bioactivity summary indicates both functional (F) and binding (B) assay data are available. In contrast, the closest commercially available analogue, 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3), lacks any curated bioactivity records in ChEMBL or BindingDB, representing a complete data gap for comparator selection . The breadth of target coverage for the 4-methylphenyl derivative provides a multi-dimensional activity fingerprint that is absent for the des-methyl analogue.

Kinase inhibitor screening GPCR pharmacology Preclinical profiling

Physicochemical Property Differentiation: Lipophilicity-Driven Membrane Permeability Advantage

The 4-methylphenyl substitution at C3 increases the calculated AlogP to 1.99 [1], which is approximately 0.4–0.6 log units higher than the estimated value for the unsubstituted phenyl analogue (C14H16N4O, MW 256.3) . This lipophilicity difference falls within the range known to influence membrane permeability while remaining below the AlogP >3 threshold associated with increased promiscuity and poor solubility. The compound also possesses 0 hydrogen bond donors and 5 hydrogen bond acceptors, yielding a quantitative estimate of drug-likeness (QED) of 0.84, with zero violations of Lipinski's Rule of Five [1]. These properties position the compound favorably for cell-based assays where passive membrane permeability is required.

ADME prediction Lipophilic efficiency Blood-brain barrier penetration

Morpholino-Triazine Scaffold Validation: Confirmed PI3Kα/mTOR Dual Inhibition in Structural Analogues

A structurally characterized series of indazole-substituted morpholino-triazines demonstrated potent PI3Kα enzymatic inhibition with lead compound 26 achieving IC50 = 60 nM and cellular EC50 = 500 nM against the A2780 ovarian cancer cell line [1]. These compounds also exhibited minimal CYP3A4, CYP2C19, and CYP2D6 inhibition at 10 μM. While the specific compound CAS 339103-89-8 has not been evaluated in the same assay system, it shares the morpholino-triazine core and the para-substituted aryl motif that were identified as critical for PI3Kα potency in structure-activity relationship studies [1]. An earlier virtual screening study confirmed that morpholino-triazines act as dual PI3K/mTOR inhibitors, with structure-guided optimization improving potency to the low nanomolar range [2].

PI3K inhibitor mTOR inhibitor Cancer cell antiproliferation

Commercial Purity Tier Differentiation: 97% vs. 90% Grade Availability

CAS 339103-89-8 is commercially available from MolCore at 97% purity (NLT 97%) under ISO-certified quality systems suitable for pharmaceutical R&D applications . An alternative supplier, Key Organics Ltd., offers the compound at 90% purity . For the closest structural analogue (CAS 339013-27-3), the only commercially listed purity specification is 90% from Leyan . The 97% purity grade provides a 7% absolute purity advantage over the 90% grade, which translates to a reduction in total impurities from ≤10% to ≤3%, potentially critical for quantitative pharmacology assays where unknown impurities can confound IC50 determinations at nanomolar concentrations.

Compound procurement Assay-grade purity Structure-activity relationship studies

Optimal Use Cases for 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine Based on Quantitative Evidence


Kinase Inhibitor Screening Libraries Targeting PI3K/mTOR Pathway

The morpholino-triazine scaffold has been experimentally validated as a dual PI3K/mTOR inhibitory pharmacophore with lead compounds achieving low nanomolar enzymatic potency [1]. This compound, with its distinct 4-methylphenyl C3 substituent, provides a structurally differentiated entry point for kinase panel screening. The 97% purity grade ensures that screening hits are attributable to the parent compound rather than impurities, and the favorable calculated drug-likeness (QED 0.84, AlogP 1.99, zero Rule-of-Five violations) [2] supports follow-up cell-based assays without immediate solubility concerns.

Multi-Target Profiling in Preclinical Hit Discovery

With 13 documented bioactivity assays spanning 11 molecular targets in ChEMBL [2], this compound offers an established multi-target activity baseline that can serve as a reference standard for profiling new analogues within the morpholino-triazine series. Researchers can compare the selectivity fingerprint of novel derivatives against this known scaffold to rapidly identify substitution-dependent shifts in target engagement.

Structure-Activity Relationship Studies on C3 Aryl Substitution

The 4-methylphenyl group represents a specific lipophilic modification relative to the unsubstituted phenyl analogue (CAS 339013-27-3) . Systematic comparison of these two compounds in parallel assays can quantify the contribution of the para-methyl group to target potency, selectivity, and cellular permeability. The estimated ΔAlogP of +0.4 to +0.6 units provides a testable hypothesis for membrane penetration differences that can be validated using Caco-2 or PAMPA permeability assays.

G-Protein Coupled Receptor (GPCR) Counter-Screening

The ChEMBL bioactivity profile includes functional assay data [2], indicating this compound has been evaluated in cell-based functional readouts beyond isolated enzyme assays. The presence of both binding and functional assay records supports its use as a tool compound for GPCR panel screening, where the morpholino moiety may contribute to unique receptor interaction geometries distinct from simpler tertiary amine-containing ligands.

Quote Request

Request a Quote for 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.